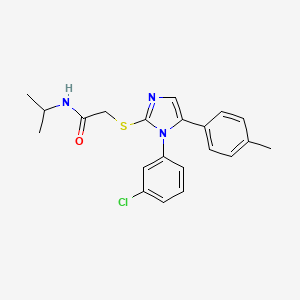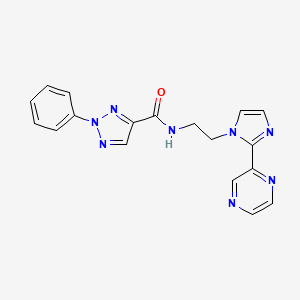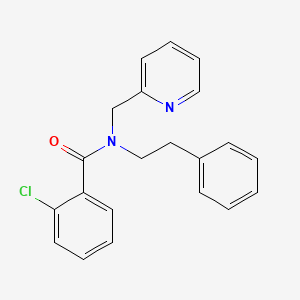
2-Phenyl-1-(2-(piperidinocarbonyl)phenyl)-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1-(2-(piperidinocarbonyl)phenyl)-1-ethanone is a useful research compound. Its molecular formula is C20H21NO2 and its molecular weight is 307.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antibacterial Activity
The compound 1-(4-(piperidin-1-yl) phenyl) ethanone, a derivative of the chemical , has been synthesized and tested for its antibacterial activity. Microwave-assisted synthesis provided a series of compounds that were evaluated for their effectiveness against bacterial strains. These findings underscore the potential of such compounds in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010; Merugu, Ramesh, & Sreenivasulu, 2010).
Corrosion Inhibition
Research on corrosion inhibition efficiency for carbon steel in acidic environments has identified compounds structurally related to 2-Phenyl-1-(2-(piperidinocarbonyl)phenyl)-1-ethanone as potential inhibitors. These compounds, including ones with a Schiff base structure, have shown promising results in preventing corrosion, indicating their utility in protecting industrial materials (Hegazy et al., 2012).
Photoremovable Protecting Groups
The use of photoremovable protecting groups in synthetic chemistry has been explored, with compounds related to this compound serving as effective protectants for carboxylic acids. This highlights the compound's relevance in facilitating controlled reactions in organic synthesis, offering a method for the selective removal of protection under light irradiation (Atemnkeng et al., 2003).
Antimicrobial and Fungicidal Activities
Novel compounds synthesized from 1-chloro-4-(p-tolyolxy)benzene and derivatives of this compound have demonstrated antimicrobial activity against various bacterial strains, indicating their potential in treating bacterial infections. Similarly, compounds with fungicidal activity have been synthesized, showcasing the broad spectrum of biological activities associated with derivatives of this compound (Dave et al., 2013; Mao, Song, & Shi, 2013).
Asymmetric Synthesis and Chiral Building Blocks
The compound has also been investigated in the context of asymmetric synthesis, with specific microorganisms capable of converting racemates to optically active forms. This application is crucial for the production of chiral building blocks in organic synthesis, highlighting the compound's utility in the pharmaceutical industry (Nie Yao, 2003; Cui et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the estrogen receptor alpha .
Mode of Action
It’s worth noting that compounds with similar structures have been found to bind to their targets and cause changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to inhibit acetylcholinesterase (ache), advanced glycation end product (ages) formation, and also exhibit radical scavenging activity .
Result of Action
Similar compounds have been found to inhibit acetylcholinesterase (ache) with ic 50 values in the low-micromolar range .
Action Environment
It’s worth noting that environmental factors such as temperature, ph, and the presence of other molecules can influence the action of many compounds .
Properties
IUPAC Name |
2-phenyl-1-[2-(piperidine-1-carbonyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c22-19(15-16-9-3-1-4-10-16)17-11-5-6-12-18(17)20(23)21-13-7-2-8-14-21/h1,3-6,9-12H,2,7-8,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZQHATUPRUOGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666678 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2499668.png)

![6-acetyl-2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2499672.png)

![N-(1,3-benzothiazol-2-yl)-1-{[(3,5-dimethylphenyl)carbamoyl]methyl}piperidine-4-carboxamide](/img/structure/B2499674.png)

![4-bromo-N-({5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2499678.png)
![4-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B2499679.png)
![4-{[(4-Methoxybenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine](/img/structure/B2499681.png)
![2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid](/img/structure/B2499683.png)



![3-Cyclopropyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1,2-oxazole-4-carboxamide](/img/structure/B2499691.png)
